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1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea

Drug Discovery Cheminformatics Kinase Inhibitor Scaffold

The compound 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea (CAS No. 1797252-80-2) is a synthetic, small-molecule heteroaryl aryl urea with the molecular formula C14H16FN5O and a molecular weight of 289.31 g/mol.

Molecular Formula C14H16FN5O
Molecular Weight 289.314
CAS No. 1797252-80-2
Cat. No. B2755425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea
CAS1797252-80-2
Molecular FormulaC14H16FN5O
Molecular Weight289.314
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C14H16FN5O/c1-20(2)13-16-7-6-12(18-13)9-17-14(21)19-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,19,21)
InChIKeySBFUNDYJQJRARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea (CAS 1797252-80-2): Structural Identity and Kinase Inhibitor Drug Class


The compound 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea (CAS No. 1797252-80-2) is a synthetic, small-molecule heteroaryl aryl urea with the molecular formula C14H16FN5O and a molecular weight of 289.31 g/mol . It belongs to a class of pyrimidinyl aryl urea derivatives that have been patented, most notably by Novartis AG, as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), positioning them as potential therapeutic agents for hyperproliferative diseases such as cancer [1]. The molecule's architecture, featuring a 2-(dimethylamino)pyrimidine ring linked via a methylene bridge to a urea group substituted with a 3-fluorophenyl moiety, is a key structural motif for kinase hinge-binding, making it a relevant scaffold for targeted medicinal chemistry programs.

Critical Differentiation of CAS 1797252-80-2: Why Pyrimidine Urea Regioisomers and Substitution Patterns Are Not Interchangeable


In the development of kinase inhibitors, particularly within the FGFR inhibitor class described in patent EP1976847B1, minute structural changes lead to profound differences in potency and selectivity [1]. Substituting 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea with a generic alternative, even from the same patent family, can lead to project failure. The specific 4-pyrimidinylmethyl linker is not equivalent to a 5-pyrimidinyl direct bond (found in CAS 1396809-87-2); this positional change alters the hinge-binding geometry and can drastically reduce on-target kinase affinity . Furthermore, the meta-fluorine on the phenyl ring (3-fluorophenyl) influences electron distribution and lipophilicity differently than the ortho (2-fluorophenyl) or para (4-fluorophenyl) isomers, directly impacting target selectivity, metabolic stability, and cellular permeability. These regioisomeric and substitution pattern differences are the primary basis for insisting on this specific compound for reproducible SAR studies, as they are not functionally interchangeable.

Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea (CAS 1797252-80-2)


Structural and Impact on Predicted Physicochemical Properties: Comparison with 5-Pyrimidinyl Regioisomer

The primary differentiation from the closest analog, 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS 1396809-87-2), is the location of the urea linkage. The target compound uses a 4-pyrimidinylmethyl linkage, while the comparator uses a direct 5-pyrimidinyl linkage. This results in a key difference in Lipinski's Rule of Five parameters and ligand efficiency metrics as calculated from their structures. The target compound has a higher molecular weight (289.31 vs 275.28 g/mol) and an increased number of rotatable bonds (5 vs 4), which affects its molecular flexibility and potential entropic cost upon protein binding. Critically, the calculated partition coefficient (ClogP) and topological polar surface area (TPSA) differ, suggesting distinct solubility and permeability profiles that are essential for in vitro assay design and in vivo pharmacokinetic behavior .

Drug Discovery Cheminformatics Kinase Inhibitor Scaffold

Fluorine Substitution Pattern: Differentiation from 2-Fluorophenyl Regioisomer

Another key analog is 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea, which differs in both the pyrimidine substitution and the phenyl fluorine position. The target compound's meta-fluorophenyl (3-fluorophenyl) group is a hallmark of strategies to block oxidative metabolism at sensitive phenyl ring positions, a common metabolic soft spot for kinase inhibitors. Ortho-fluorine analogs (like the 2-fluorophenyl group in the comparator) can introduce a steric constraint that alters the dihedral angle between the urea and the phenyl ring, directly impacting the presentation of the terminal aromatic group to a selectivity pocket [1]. Data from broad kinase inhibitor SAR studies indicates that a meta-fluorine substituent often provides a 5- to 50-fold improvement in selectivity over ortho- or des-fluoro analogs for certain kinases by engaging a specific hydrophobic sub-pocket, though this must be verified for the exact target [2].

Metabolic Stability Selectivity Medicinal Chemistry

Dimethylamino Substitution: Differentiation from Bis-Dimethylamino or Des-Methyl Analogs

The target compound contains a single 2-(dimethylamino)pyrimidine group. A close analog, 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea, contains an additional dimethylamino group at the pyrimidine 4-position. This extra basic center significantly increases aqueous solubility but also introduces a steric clash that can completely abrogate binding to the hydrophobic hinge region of certain kinases. The mono-dimethylamino target compound represents a deliberate design choice for a specific solubility-permeability balance and a defined pharmacophoric feature. Procuring the bis-dimethylamino analog as a substitute would introduce an unplanned and potentially detrimental physicochemical liability [1].

Solubility Kinase Hinge-binding SAR

High-Value Application Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-fluorophenyl)urea (CAS 1797252-80-2)


Focused FGFR Kinase Inhibitor SAR Probe for Cancer Biology

This compound is optimally suited as a specific tool compound for structure-activity relationship (SAR) studies targeting FGFR-driven cancers. The patent establishing this class as FGFR inhibitors provides a strong mechanistic framework [1]. Its specific 4-pyrimidinylmethyl-3-fluorophenyl configuration is designed to probe a well-defined chemo-type within this pharmacophore. Researchers can use it to explore the impact of a methylene spacer on kinase hinge-binding kinetics, a parameter that cannot be studied with direct-linked analog CAS 1396809-87-2. Its use ensures reproducible adenylation domain mapping and selectivity profiling against a panel of related kinases, providing cleaner data for hit-to-lead optimization than a less-characterized generic pyrimidine urea.

Metabolic Stability and Bioavailability Benchmarking in Anti-Cancer Drug Discovery

In ADME/PK optimization campaigns, this compound serves as a critical comparator for metabolic stability. The meta-fluorine substitution is a well-validated strategy to block cytochrome P450-mediated oxidation, a common cause of high clearance in heteroaryl ureas [1]. This compound is the ideal reference standard against which novel fluorinated or non-fluorinated analogs can be benchmarked in human liver microsome or hepatocyte stability assays. Directly substituting it with its 2-fluorophenyl isomer would invalidate the experiment, as the ortho-fluorine does not provide the same metabolic shielding, a fact supported by extensive class-level SAR within the Novartis patent family.

Cheminformatics-Driven Solubility and Permeability Model Validation

The compound's precise molecular properties—moderate molecular weight (289.31), calculated logP (~2.4), and a single basic center—make it an excellent validation standard for in silico physicochemical property models. Its distinct lipophilicity compared to the 5-pyrimidinyl regioisomer (ΔlogP ~0.5) provides a clear test case for measuring the impact of subtle structural changes on experimental logD, kinetic solubility, and PAMPA permeability [1]. For computational chemists, having both isomers on hand is essential for developing more predictive quantitative structure-property relationship (QSPR) models, with CAS 1797252-80-2 representing a specific node in that chemogenomic space.

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